6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid
Description
6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid is a quinoline-3-carboxylic acid derivative with a hydroxyethylamino substituent at position 4 and a chlorine atom at position 6. Its molecular formula is C₁₂H₁₂ClN₂O₃, yielding a molecular weight of 282.70 g/mol (calculated). The compound’s structure combines a carboxylic acid group at position 3, a polar hydroxyethylamino group at position 4, and a chloro substituent at position 7. Quinoline-3-carboxylic acid derivatives are known for their roles in HIV-1 integrase (IN) inhibition , antibacterial activity , and agricultural fungicides .
Properties
IUPAC Name |
6-chloro-4-(2-hydroxyethylamino)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-7-1-2-10-8(5-7)11(14-3-4-16)9(6-15-10)12(17)18/h1-2,5-6,16H,3-4H2,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMJETXIILNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)NCCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination at the 6-position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Hydroxy-Ethylamino Group: The hydroxy-ethylamino group can be introduced through nucleophilic substitution reactions using ethylene oxide and ammonia or ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Nucleophiles for Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives with carbonyl groups.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, oxidative stress responses, and metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Position 4 Modifications
- Hydroxyethylamino vs. Hydroxyl/Phenyl/Amino: The hydroxyethylamino group introduces hydrogen-bonding capacity and moderate hydrophilicity, contrasting with the smaller hydroxyl group () or lipophilic phenyl () and trifluoromethyl () substituents. This group may enhance target binding in enzymes like HIV-1 IN, similar to the pyrazolylmethyl group in GS-9137 .
- Aryl vs.
Position 6 Substituents
- Chloro vs. Methyl/Trifluoromethyl: Chlorine’s electron-withdrawing effect stabilizes the quinoline ring and may enhance interactions with hydrophobic enzyme pockets. Methyl () and trifluoromethyl () groups offer distinct electronic and steric profiles, influencing metabolic stability and target affinity.
Functional Group Variations
- Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) is ionized at physiological pH, improving water solubility but limiting cell permeability. Esters (e.g., ) act as prodrugs, enhancing oral absorption .
Biological Activity
6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid (often abbreviated as CQHQ) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of CQHQ typically involves multi-step organic reactions. The main steps include:
- Formation of the Quinoline Core : This is achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
- Chlorination : The introduction of the chloro group at the 6-position can be accomplished using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
- Hydroxy-Ethylamino Group Attachment : This is introduced via nucleophilic substitution reactions using ethylene oxide and ammonia or ethylamine.
Antimicrobial Activity
CQHQ has demonstrated significant antimicrobial properties against various pathogens. Compounds in the quinoline family are known for their antibacterial and antifungal activities, making CQHQ a candidate for further exploration in treating infections.
Anticancer Potential
Research indicates that CQHQ exhibits potent anticancer activity across multiple cancer cell lines. In vitro studies have shown that it can inhibit the growth and proliferation of breast cancer, colon cancer, and lung cancer cell lines. Key findings include:
- Cytotoxicity in Neuroblastoma Cells : In a study involving neuroblastoma cell lines (SH-SY5Y), CQHQ showed a half-maximal inhibitory concentration (IC50) of approximately 8.7 µM after 72 hours, indicating strong cytotoxic effects .
| Cell Line | IC50 (µM) | Time (hours) |
|---|---|---|
| SH-SY5Y | 8.7 | 72 |
| KELLY | 24.25 | 72 |
| NEURO-2A | 12.00 | 72 |
- Mechanism of Action : The compound activates caspase 3/7 pathways leading to apoptosis in treated cells, highlighting its potential as a therapeutic agent .
Antiviral Activity
CQHQ has also been investigated for its antiviral properties, particularly in relation to its ability to interact with biological macromolecules that play critical roles in viral replication processes.
The biological activity of CQHQ is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : The compound may bind to DNA, disrupting replication processes.
- Cell Signaling Pathways : CQHQ interferes with cellular signaling pathways, contributing to its observed biological effects.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effect of CQHQ on several cancer cell lines, demonstrating significant activity against neuroblastoma while showing limited efficacy against glioma and breast cancer cell lines .
- Antimicrobial Studies : Various assays have confirmed the antimicrobial potential of CQHQ against both bacterial and fungal strains, suggesting its utility in treating infectious diseases.
Safety and Toxicity
Toxicity assessments indicate that CQHQ has low toxicity profiles in both in vitro and in vivo studies, making it a promising candidate for further development as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid?
Methodological Answer: A common approach involves multi-step functionalization of the quinoline core. For example:
Esterification : React 6-chloro-4-hydroxyquinoline-3-carboxylic acid with ethanol under acidic conditions to form the ethyl ester (e.g., using SOCl₂ as a catalyst at 80°C for 5 hours) .
Amination : Introduce the 2-hydroxyethylamino group via nucleophilic substitution or coupling reactions. Amines are typically reacted with the ester intermediate in THF using NaH as a base at 0°C, followed by room-temperature stirring .
Hydrolysis : Convert the ester to the carboxylic acid using 10% NaOH in methanol under reflux (86.5% yield reported for analogous quinoline derivatives) .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products.
Q. How is this compound structurally characterized using spectroscopic methods?
Methodological Answer:
- NMR :
- ¹H-NMR : Look for signals at δ ~10.8 ppm (carboxylic acid proton, if present) and δ ~8.3–7.1 ppm (aromatic protons). Substituents like hydroxyethylamino groups show peaks near δ ~3.6–4.0 ppm (CH₂) and δ ~5.5 ppm (OH) .
- ¹³C-NMR : Carboxylic acid carbons appear at δ ~165–170 ppm; quinoline carbons resonate between δ ~115–150 ppm .
- IR : Confirm carbonyl (C=O) stretches at ~1685–1631 cm⁻¹ and hydroxyl (O–H) bands at ~3257–3242 cm⁻¹ .
- X-ray Crystallography : For absolute configuration, use single-crystal XRD. Planar quinoline systems (dihedral angles <5° between rings) and intramolecular H-bonding (e.g., N–H⋯O) are typical .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in a tightly sealed container in a dry, ventilated area at room temperature. Avoid exposure to moisture or static discharge .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for antimicrobial activity?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or altering the hydroxyethylamino group) .
Biological Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) assays. Compare activity with control compounds like ciprofloxacin .
Computational Modeling : Perform molecular docking (e.g., with Staphylococcus Gyrase) to identify key interactions (e.g., H-bonding with Ser84 or hydrophobic contacts) .
Data Interpretation : Correlate electron-withdrawing groups (e.g., Cl, F) with enhanced activity due to increased membrane permeability .
Q. How to resolve contradictions in solubility or stability data across studies?
Methodological Answer:
- Solubility Testing : Use standardized buffers (e.g., PBS at pH 7.4, DMSO for stock solutions) and quantify via UV-Vis at λ_max (~280 nm for quinoline derivatives) .
- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust formulation with stabilizers (e.g., cyclodextrins) if decomposition exceeds 5% .
- Contradiction Resolution : Cross-validate using orthogonal methods (e.g., DSC for polymorphic changes, NMR for chemical degradation) .
Q. What strategies optimize reaction yields in coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination or Suzuki couplings. Optimize ligand-to-metal ratios (e.g., 1:1.2) .
- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction times from hours to minutes .
- Workup Optimization : Extract with ethyl acetate/petroleum ether (4:6) and purify via silica gel chromatography (20% EtOAc in hexane) to isolate products >95% pure .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to model binding to targets (e.g., HIV-1 integrase or bacterial topoisomerases). Set grid boxes to cover active sites (e.g., 60 × 60 × 60 ų) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
QSAR : Develop regression models linking substituent properties (e.g., Hammett σ values) to bioactivity. Validate with leave-one-out cross-validation (R² > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
